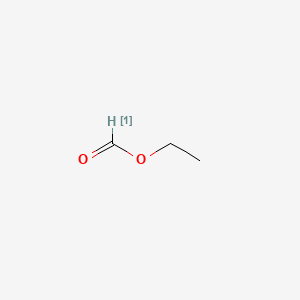
Methyl 3-(hydroxymethyl)benzoate
描述
“Methyl 3-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 67853-03-6 . It has a molecular weight of 166.18 and its IUPAC name is methyl 3-(hydroxymethyl)benzoate . It is a benzoate ester resulting from the formal condensation of the carboxy group of 3-hydroxybenzoic acid with methanol .
Synthesis Analysis
The synthesis of “Methyl 3-(hydroxymethyl)benzoate” involves the reaction of the substrate (aldehyde or alcohol) with sodium carbonate (Na2CO3) and 10% Pd/C . The reaction is carried out under magnetic stirring in a microwave reactor .Molecular Structure Analysis
The molecular structure of “Methyl 3-(hydroxymethyl)benzoate” is represented by the InChI Code: 1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 . It has a molecular formula of C9H10O3 .Chemical Reactions Analysis
“Methyl 3-(hydroxymethyl)benzoate” is an ester and esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
“Methyl 3-(hydroxymethyl)benzoate” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 296.5±23.0 °C at 760 mmHg, and a flash point of 129.9±15.4 °C . It has a molar refractivity of 44.5±0.3 cm3 .科学研究应用
Synthesis and Probe Development : It has been used in the synthesis of nonradioactive photoaffinity probes. These probes are valuable for biological and chemical research, particularly in studying protein interactions and enzyme activities (Klein & Petukhova, 2013).
Catalytic Reactions : Research has explored the reduction of methyl benzoate on catalysts like yttrium oxide. This process is significant in understanding surface reactions and the development of catalysts for chemical synthesis (King & Strojny, 1982).
Synthesis of Inhibitors : Methyl benzoate derivatives have been synthesized as inhibitors for the corrosion of mild steel in acidic media. This application is crucial for industrial processes and materials science (Arrousse et al., 2021).
Organic Chemistry and Structural Studies : It's been studied for its behavior under Birch reductive alkylation conditions, providing insights into organic synthesis techniques and reaction mechanisms (Fretz et al., 2013).
Food Preservation : Used in the synthesis of food preservatives, such as methyl p-hydroxyl benzoate, emphasizing its role in food chemistry and safety (Jie, 2005).
Pharmaceutical Synthesis : It has applications in the synthesis of protected ribonucleosides, which are important in pharmaceutical research and drug development (Kempe et al., 1982).
Chemical Extraction : Methyl benzoate is used as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction techniques, important for analytical chemistry and environmental testing (Kagaya & Yoshimori, 2012).
安全和危害
属性
IUPAC Name |
methyl 3-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQWQMPNSYDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218092 | |
| Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)benzoate | |
CAS RN |
67853-03-6 | |
| Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067853036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(hydroxymethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanedinitrile, [[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]methylene]-](/img/structure/B1595533.png)
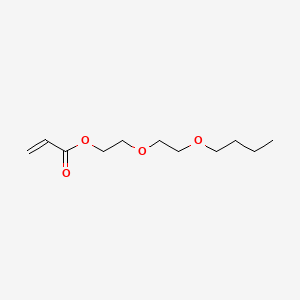



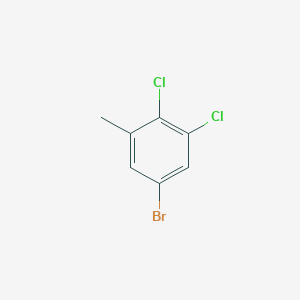

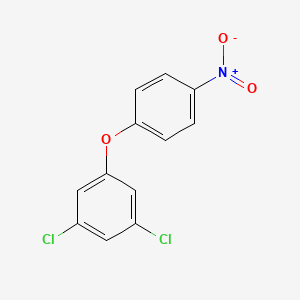

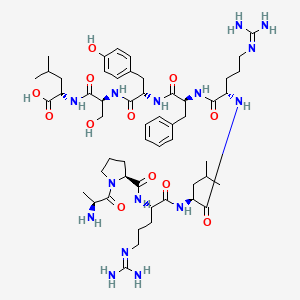
![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)


